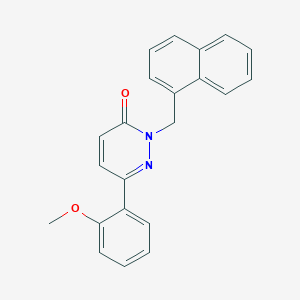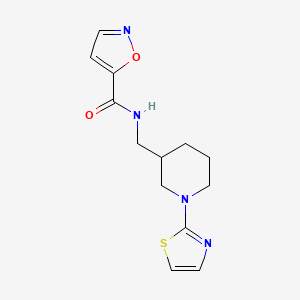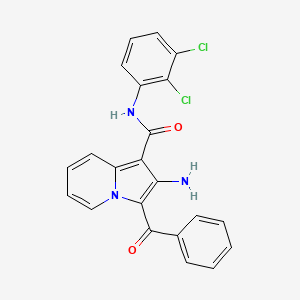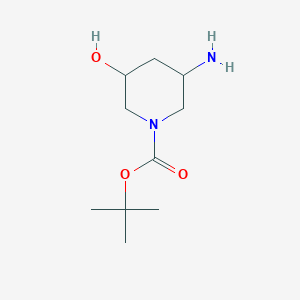![molecular formula C19H22N2 B2376318 2-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 478081-47-9](/img/structure/B2376318.png)
2-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolo[2,3-b]pyridine core, followed by the attachment of the tert-butyl and 3-methylbenzyl groups. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclic pyrrolo[2,3-b]pyridine core, with the tert-butyl and 3-methylbenzyl groups providing additional complexity. The presence of nitrogen in the rings would also introduce the possibility of hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolo[2,3-b]pyridine core could potentially undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrrolo[2,3-b]pyridine core could impart aromaticity, while the tert-butyl and 3-methylbenzyl groups could affect the compound’s solubility, boiling point, and other properties .Wissenschaftliche Forschungsanwendungen
Hydrogen-bonded Structures
A study by Trilleras, Cruz, Cobo, Low, and Glidewell (2008) examined hydrogen-bonded chains in compounds similar to 2-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine. The research highlighted the impact of minor changes in remote substituents on the hydrogen-bonded structures of these compounds (Trilleras et al., 2008).
Supramolecular Structures
Another study by the same group in 2008 delved into the supramolecular structures formed by similar compounds. It was found that slight modifications in peripheral substituents can significantly influence the aggregation modes of these molecules (Trilleras et al., 2008).
Crystal and Molecular Structure
Çolak, Karayel, Buldurun, and Turan (2021) conducted a study involving compounds closely related to 2-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine. They focused on the synthesis, characterization, thermal and X-ray analyses, revealing insights into the crystal and molecular structure stabilized by intramolecular hydrogen bonds (Çolak et al., 2021).
Synthesis and Anti-inflammatory Activities
Ikuta et al. (1987) explored the synthesis and potential anti-inflammatory activities of compounds structurally related to 2-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine. This study provided insights into the therapeutic potential of these compounds (Ikuta et al., 1987).
Coordination Chemistry and Catalysis
Research by Matsui et al. (2004) on pyrrolyl-imine benzyl complexes of zirconium and hafnium, which are structurally similar to the compound , revealed valuable information about their synthesis, structures, and catalytic activities, particularly in ethylene polymerization (Matsui et al., 2004).
Synthesis and Characterization of Ligands
Pearce, Ogutu, Saban, and Luckay (2019) synthesized and characterized pyridine-based ligands similar to 2-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine. They investigated their potential as extractants for metal ions like nickel(II) and copper(II), offering insights into their chemical properties and applications (Pearce et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-tert-butyl-1-[(3-methylphenyl)methyl]pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-14-7-5-8-15(11-14)13-21-17(19(2,3)4)12-16-9-6-10-20-18(16)21/h5-12H,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMZNFHJPKPQDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=CC3=C2N=CC=C3)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2376235.png)






![2-(4-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2376244.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methoxybenzenecarboxamide](/img/structure/B2376245.png)
![[2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate](/img/structure/B2376247.png)


